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molecular formula C23H16N2O2 B8572499 2-Hydroxy-N-phenyl-11H-benzo[A]carbazole-3-carboxamide CAS No. 84809-05-2

2-Hydroxy-N-phenyl-11H-benzo[A]carbazole-3-carboxamide

Cat. No. B8572499
M. Wt: 352.4 g/mol
InChI Key: YPOXSLZIYJHIQI-UHFFFAOYSA-N
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Patent
US05130443

Procedure details

2-Hydroxy-11H-benzo(a)carbazole-3-carboxylic acid (0.5 gram, 1.8 millimoles) was reacted with aniline (0.44 gram, 4.5 millimoles) in 10 milliliters of o-dichlorobenzene in the presence of a condensing reagent, phosphorus oxychloride (0.37 gram, 2.4 millimoles), at reflux under a nitrogen atmosphere. After 5 hours, TLC analysis revealed that the starting acid was consumed, but that no anilide product, 2-hydroxy-11H-benzo(a)carbazole-3-carboxanilide, was formed.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OC1[C:3]([C:19]([OH:21])=O)=[CH:4][C:5]2[C:6]([CH:18]=1)=[C:7]1[C:15](=[CH:16][CH:17]=2)[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8]1.[NH2:22][C:23]1C=CC=CC=1.P(Cl)(Cl)(Cl)=[O:30].Cl[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=1Cl>>[OH:21][C:19]1[C:3]([C:23]([NH:22][C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)=[O:30])=[CH:4][C:5]2[C:6]([CH:18]=1)=[C:7]1[C:15](=[CH:16][CH:17]=2)[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC=1C(=CC=2C(=C3NC4=CC=CC=C4C3=CC2)C1)C(=O)O
Name
Quantity
0.44 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0.37 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
was consumed

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
OC=1C(=CC=2C(=C3NC4=CC=CC=C4C3=CC2)C1)C(=O)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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